Cas no 24464-44-6 (Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-)
Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-
- 24464-44-6
- 1-Methyl-7-phenyl-3,4-dihydroisoquinoline
- 1-methyl-7-phenyl-3,4-dihydro-isoquinoline
- ISOQUINOLINE, 3,4-DIHYDRO-1-METHYL-7-PHENYL-
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- MDL: MFCD01717438
- Inchi: 1S/C16H15N/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12/h2-8,11H,9-10H2,1H3
- InChI Key: GTNSCHPRCKRVPJ-UHFFFAOYSA-N
- SMILES: N1=C(C)C2C=C(C3C=CC=CC=3)C=CC=2CC1
Computed Properties
- Exact Mass: 221.12055
- Monoisotopic Mass: 221.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12.4Ų
Experimental Properties
- PSA: 12.36
Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1001767-5g |
1-methyl-7-phenyl-3,4-dihydro-isoquinoline |
24464-44-6 | 95% | 5g |
$2000 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1001767-5g |
1-methyl-7-phenyl-3,4-dihydro-isoquinoline |
24464-44-6 | 95% | 5g |
$2000 | 2024-08-02 | |
| eNovation Chemicals LLC | Y1001767-5g |
1-methyl-7-phenyl-3,4-dihydro-isoquinoline |
24464-44-6 | 95% | 5g |
$2000 | 2025-02-26 |
Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-
Comprehensive Overview of Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- (CAS No. 24464-44-6)
Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- (CAS No. 24464-44-6) is a specialized organic compound belonging to the isoquinoline family, a class of heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique 3,4-dihydro-1-methyl-7-phenyl substitution pattern, has garnered attention due to its potential role in drug discovery and functional material development. Researchers and industry professionals frequently search for terms like "isoquinoline derivatives uses," "CAS 24464-44-6 properties," and "phenyl-substituted isoquinoline synthesis," reflecting its growing relevance in scientific and industrial domains.
The structural backbone of Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- combines a partially hydrogenated isoquinoline core with a phenyl group at the 7-position and a methyl group at the 1-position. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate for designing bioactive molecules. Recent studies highlight its utility in modulating enzyme activity and receptor binding, aligning with trending topics such as "small molecule drug design" and "targeted therapy development." Additionally, its potential applications in fluorescent probes and organic electronics resonate with the rising demand for advanced functional materials.
Synthetic routes to Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- often involve Pictet-Spengler cyclization or Bischler-Napieralski reactions, followed by selective hydrogenation and functionalization. These methods are frequently explored in organic chemistry forums, with queries like "how to synthesize 3,4-dihydroisoquinolines" or "optimizing phenyl-isoquinoline yields." The compound's stability under physiological conditions also makes it a candidate for prodrug formulations, a hot topic in pharmaceutical research.
From an analytical perspective, CAS 24464-44-6 exhibits characteristic spectroscopic signatures, including distinct NMR peaks and mass fragmentation patterns, which are critical for quality control in industrial settings. Environmental and safety assessments of this compound align with the "green chemistry" trend, emphasizing biodegradable intermediates and solvent-free synthesis. Its low ecotoxicity profile further supports its adoption in sustainable applications.
In conclusion, Isoquinoline,3,4-dihydro-1-methyl-7-phenyl- represents a versatile scaffold with multifaceted applications. Its integration into cutting-edge research areas like precision medicine and smart materials underscores its enduring scientific value. As interest in heterocyclic chemistry and molecular engineering grows, this compound is poised to remain a focal point for innovation.
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